molecular formula C₆H₁₁N₃O₅ B1140056 (3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one CAS No. 94801-02-2

(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one

Cat. No.: B1140056
CAS No.: 94801-02-2
M. Wt: 205.17
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one is a chiral compound with multiple hydroxyl groups and an azido functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one typically involves the azidation of a suitable precursor. One common method is the azidation of a protected hexose derivative, followed by deprotection to yield the desired compound. The reaction conditions often involve the use of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

    Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, tosylates.

    Oxidation: Pyridinium chlorochromate (PCC), dimethyl sulfoxide (DMSO).

Major Products

    Reduction: (3S,4R,5R)-5-amino-1,3,4,6-tetrahydroxyhexan-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential as a precursor to bioactive compounds and pharmaceuticals.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl groups can form hydrogen bonds and interact with active sites of enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R,5R)-5-amino-1,3,4,6-tetrahydroxyhexan-2-one
  • (3S,4R,5R)-5-hydroxy-1,3,4,6-tetrahydroxyhexan-2-one
  • (3S,4R,5R)-5-chloro-1,3,4,6-tetrahydroxyhexan-2-one

Uniqueness

(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one is unique due to the presence of the azido group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a candidate for developing new pharmaceuticals and materials.

Properties

IUPAC Name

(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-3(1-10)5(13)6(14)4(12)2-11/h3,5-6,10-11,13-14H,1-2H2/t3-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFVGJJQAVTZMQ-UYFOZJQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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